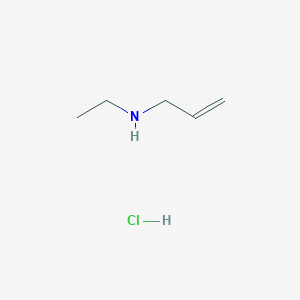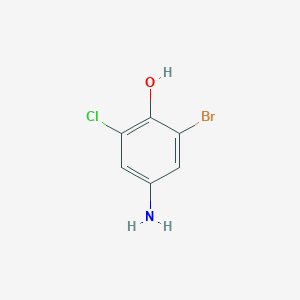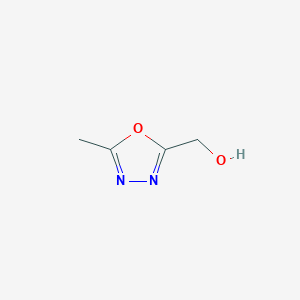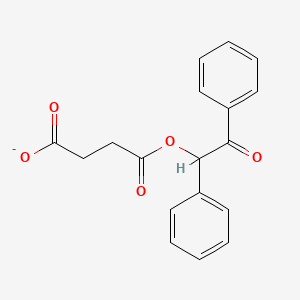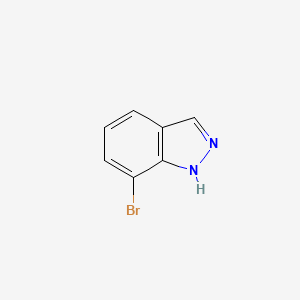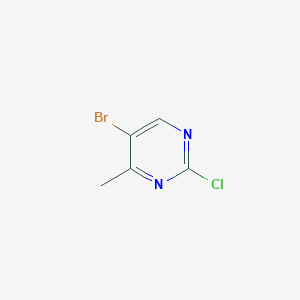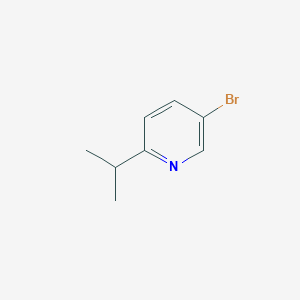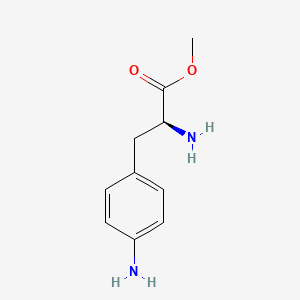
3-Allyl-4-butoxy-5-methoxybenzaldehyde
概要
説明
The compound of interest, 3-Allyl-4-butoxy-5-methoxybenzaldehyde, is a chemically modified derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. Benzaldehyde derivatives are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and aroma compounds.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves selective functionalization of the aromatic ring. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a method that can potentially be adapted for the synthesis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde by replacing the methoxy group with an allyl or butoxy group . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack reaction suggests a pathway that could be modified for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be elucidated using spectroscopic methods and computational studies. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde using density functional theory (DFT) provides a framework for predicting the structure and properties of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The crystal structure investigations of related compounds, such as those reported in the synthesis and characterization of 3-methoxy-2-hydroxybenzaldehyde derivatives, can also contribute to understanding the molecular geometry and electronic structure .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The electro-methoxylation of 3,4-dihydroxybenzaldehyde to form methoxyquinone derivatives indicates the reactivity of the aldehyde group in the presence of methanol and could be relevant to the reactivity of 3-Allyl-4-butoxy-5-methoxybenzaldehyde . The synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde demonstrates the potential of the allyl group in such compounds to engage in further synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the compound . The study of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde and its precursors can shed light on the steric effects of substituents on the benzaldehyde core, which is relevant for the analysis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde .
Safety and Hazards
The safety data sheet for 3-Allyl-4-butoxy-5-methoxybenzaldehyde suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .
特性
IUPAC Name |
4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDAGLUGZXHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601419 | |
| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-butoxy-5-methoxybenzaldehyde | |
CAS RN |
128139-63-9 | |
| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

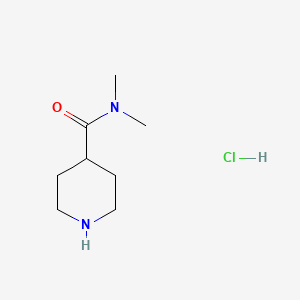
![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)

